3-(3-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
3-(3-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One study developed N-halamine-coated cotton fabrics for antimicrobial and detoxification applications, showcasing the potential of N-halamine precursors in creating antimicrobial surfaces (Ren et al., 2009). Another investigation synthesized new 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties, which exhibited significant antimicrobial activity against various microbial strains (Dalloul et al., 2017).
Anticancer Activities
Research into fluorescent molecular probes for biological events and processes introduced compounds with potential as ultrasensitive fluorescent molecular probes, indirectly suggesting applications in cancer research and diagnostics (Diwu et al., 1997). Another study synthesized sulfone derivatives evaluated for anti-inflammatory and tumor cells growth inhibitory activities, finding some compounds with notable efficacy against cancer cell lines (Fang et al., 2006).
Corrosion Inhibition
A novel triazole derivative was explored for its efficiency in inhibiting mild steel corrosion in acidic media, demonstrating high inhibition efficiencies and providing insights into corrosion protection strategies (Lagrenée et al., 2002).
Chemical Synthesis and Molecular Diversity
Several studies focused on the chemical synthesis and molecular diversity of related compounds. For example, research on the visible-light-enabled spirocyclization of alkynes introduced a mild method for constructing various sulfur-containing azaspiro[4,5]trienones (Wei et al., 2017), while another study developed a metal-free oxidative spirocyclization method for creating sulfonated azaspiro[4,5]trienones (Wen et al., 2015).
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-(2,4-dimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-14-6-7-18(15(2)12-14)29(27,28)25-10-8-21(9-11-25)23-19(20(26)24-21)16-4-3-5-17(22)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQEOIIDWIPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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